molecular formula C18H30O2 B190508 Ximenynic acid CAS No. 557-58-4

Ximenynic acid

Cat. No. B190508
CAS RN: 557-58-4
M. Wt: 278.4 g/mol
InChI Key: VENIIVIRETXKSV-BQYQJAHWSA-N
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Description

Ximenynic acid is a natural product found in various plant species, including Ximenia Americana and Ximenia caffra. It is a polyphenolic compound that has been studied for its potential therapeutic applications in a variety of diseases and conditions. Ximenynic acid has been found to have antioxidant, anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have anti-diabetic and anti-obesity effects.

Scientific Research Applications

Anti-Aging in Cosmetics and Pharmaceuticals

Ximenynic acid has been identified as a potential novel anti-aging compound. Research suggests that it can be used in the cosmetic industry to develop products that may help in reducing the signs of aging. The compound’s properties have been studied for their effectiveness in treating age-related skin conditions, suggesting a promising application in dermatological products .

Medicinal Plant Research

The study of medicinal plants has increasingly included Ximenynic acid due to its potential health benefits. It is being researched for its therapeutic properties and its role in traditional medicine for treating various diseases .

Semisolid Dosage Formulations

Ximenynic acid is being explored for inclusion in semisolid dosage formulations like creams and gels. Analytical techniques have been developed to determine the concentration of Ximenynic acid in these formulations, indicating its growing importance in pharmaceutical applications .

Pharmacological Activities

Recent findings have highlighted various pharmacological activities of Ximenynic acid. Studies are being conducted to understand its effects better and to increase its use in different pharmaceutical formulations .

Elemental Impurities Determination

There is ongoing research to develop methods for determining elemental impurities in topical creams containing Ximenynic acid. This is crucial for ensuring the safety and efficacy of pharmaceutical products containing the compound .

properties

IUPAC Name

(E)-octadec-11-en-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENIIVIRETXKSV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317249
Record name Ximenynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ximenynic acid

CAS RN

557-58-4
Record name Ximenynic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximenynic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximenynic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ximenynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-octadec-11-en-9-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYMENYNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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